molecular formula C27H31Cl2N5O3 B12423288 6'-GNTI dihydrochloride

6'-GNTI dihydrochloride

货号: B12423288
分子量: 544.5 g/mol
InChI 键: OCMMBKYOHYNDPT-AWCPWCJTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6’-Guanidinonaltrindole dihydrochloride is a selective ligand for the kappa-opioid receptor and delta-opioid receptor, used extensively in scientific research. This compound is known for its ability to provide evidence of receptor oligomerization in living organisms. It is an extremely biased agonist of the kappa-opioid receptor, functioning as a potent partial agonist of the G protein pathway while not recruiting the beta-arrestin pathway .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6’-Guanidinonaltrindole dihydrochloride involves the reaction of naltrindole with guanidine. The process typically includes the following steps:

    Starting Material: Naltrindole is used as the starting material.

    Reaction with Guanidine: Naltrindole is reacted with guanidine under controlled conditions to form 6’-Guanidinonaltrindole.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory procedures with scaling up and optimization for industrial applications. This includes ensuring the purity and yield of the final product through advanced purification techniques.

化学反应分析

Types of Reactions: 6’-Guanidinonaltrindole dihydrochloride primarily undergoes the following types of reactions:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Substitution reactions, particularly involving the guanidine group, can lead to the formation of different analogs.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

科学研究应用

6'-Guanidinonaltrindole (6'-GNTI) dihydrochloride is a κ-opioid receptor (KOR) agonist that exhibits a bias toward G protein-mediated signaling over β-arrestin2 recruitment . It has garnered interest for its potential in treating pain and addiction .

Analgesia

6'-GNTI produces a prolonged antinociceptive response in rats, suggesting its potential as a non-addictive opioid analgesic . Its signaling profile indicates that it may not cause dysphoria or other adverse effects typically associated with arrestin recruitment and its downstream signaling .

Biased Agonism

6'-GNTI is a potent partial agonist for G protein activation at the KOR receptor and functions as an antagonist for arrestin recruitment by other KOR agonists . This functional selectivity extends downstream, as 6'-GNTI potently inhibits cAMP activation but antagonizes agonist-mediated internalization . The G protein bias exhibited by 6'-GNTI could lead to less desensitization and tolerance at the KOR .

Investigation of KOR Signaling

6'-GNTI is valuable for dissecting the roles of different KOR signaling cascades . Studies have confirmed that 6'-GNTI is a potent partial agonist in G protein signaling and antagonizes β-arrestin2 recruitment to the KOR and receptor internalization in Chinese hamster ovary (CHO) cells . Although 6'-GNTI does not recruit β-arrestins, it induces the phosphorylation of ERK1/2 and Akt, suggesting that these kinases are activated independent of KOR/β-arrestin2 interactions . this compound exclusively activates the Akt pathway in striatal neurons .

Ligand Modification

作用机制

The mechanism of action of 6’-Guanidinonaltrindole dihydrochloride involves its selective binding to the kappa-opioid receptor. It acts as a G protein-biased agonist, preferentially activating the G protein-mediated signaling pathway while inhibiting the beta-arrestin pathway . This selective activation leads to analgesic effects without the common side effects associated with non-biased kappa-opioid receptor agonists.

相似化合物的比较

    5’-Guanidinonaltrindole: An antagonist of the kappa-opioid receptor.

    RB-64: Another kappa-opioid receptor agonist with different selectivity.

    Noribogaine: A compound with activity at multiple opioid receptors.

    ICI-199,441: A selective kappa-opioid receptor agonist.

Comparison: 6’-Guanidinonaltrindole dihydrochloride is unique in its extreme bias towards the G protein pathway, making it a valuable tool in research for understanding receptor signaling and developing new analgesics with fewer side effects .

生物活性

6'-Guanidinonaltrindole dihydrochloride (6'-GNTI) is a compound that has garnered significant attention due to its unique biological activity as a selective agonist for kappa-opioid receptors (KOR) and delta-opioid receptors (DOR). This article delves into its pharmacological properties, signaling pathways, and potential therapeutic applications, supported by case studies and data tables.

6'-GNTI is a derivative of naltrindole, modified to enhance its selectivity towards KOR. The structural modification involves relocating the guanidino group from the 5' to the 6' position, which converts the compound from a KOR antagonist to an agonist. The binding affinities of 6'-GNTI for various opioid receptors are as follows:

Receptor TypeBinding Affinity (Ki, nM)
Kappa (KOR)1.15
Mu (MOR)20.3
Delta (DOR)81.8

These values indicate that 6'-GNTI exhibits high potency at KOR compared to MOR and DOR .

Signaling Pathways

Research has shown that 6'-GNTI acts as a partial agonist at KOR, activating G protein-mediated signaling pathways while inhibiting β-arrestin recruitment. This functional selectivity is crucial as it suggests potential therapeutic advantages, such as reduced side effects commonly associated with traditional opioid agonists.

  • G Protein Activation : In studies using HEK-293 cells and primary neuronal cultures, 6'-GNTI demonstrated significant activation of ERK1/2 and Akt pathways independently of β-arrestin2 recruitment .
  • Analgesic Effects : In vivo studies have reported that 6'-GNTI produces prolonged analgesic effects in models of thermal allodynia, outperforming other selective KOR agonists like U50488 .

Functional Selectivity

The concept of functional selectivity is exemplified by 6'-GNTI's ability to activate certain signaling pathways while blocking others. Specifically, it inhibits the internalization of KOR induced by other non-biased agonists, suggesting that it could mitigate the development of tolerance associated with chronic opioid use .

Pain Management Applications

Recent studies have explored the potential of KOR agonists like 6'-GNTI in managing cancer pain without promoting tumor growth or bone loss. In animal models of bone cancer pain, 6'-GNTI effectively reduced pain responses without adverse effects on cancer progression . This positions it as a promising candidate for developing non-addictive analgesics.

Heterodimer Targeting

6'-GNTI has also been identified as a selective ligand for opioid receptor heterodimers. It shows enhanced efficacy towards KOR/DOR heterodimers compared to KOR/MOR heterodimers or KOR homodimers:

Receptor HeterodimerEC50 (nM)
KOR/DOR~40
KOR/MOR~100
KOR Homodimer~220

This specificity may lead to targeted therapies that exploit the unique signaling properties of these heterodimers .

属性

分子式

C27H31Cl2N5O3

分子量

544.5 g/mol

IUPAC 名称

2-[(1S,2S,13R,21R)-22-(cyclopropylmethyl)-2,16-dihydroxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaen-8-yl]guanidine;dihydrochloride

InChI

InChI=1S/C27H29N5O3.2ClH/c28-25(29)30-15-4-5-16-17-11-27(34)20-9-14-3-6-19(33)23-21(14)26(27,7-8-32(20)12-13-1-2-13)24(35-23)22(17)31-18(16)10-15;;/h3-6,10,13,20,24,31,33-34H,1-2,7-9,11-12H2,(H4,28,29,30);2*1H/t20-,24+,26+,27-;;/m1../s1

InChI 键

OCMMBKYOHYNDPT-AWCPWCJTSA-N

手性 SMILES

C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C=C(C=C8)N=C(N)N.Cl.Cl

规范 SMILES

C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C=C(C=C8)N=C(N)N.Cl.Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。